2-Chloro-6-methoxypyridine

Catalog No.
S794262
CAS No.
17228-64-7
M.F
C6H6ClNO
M. Wt
143.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-methoxypyridine

CAS Number

17228-64-7

Product Name

2-Chloro-6-methoxypyridine

IUPAC Name

2-chloro-6-methoxypyridine

Molecular Formula

C6H6ClNO

Molecular Weight

143.57 g/mol

InChI

InChI=1S/C6H6ClNO/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3

InChI Key

VAVGOGHLNAJECD-UHFFFAOYSA-N

SMILES

COC1=NC(=CC=C1)Cl

Synonyms

2-Chloro-6-methoxypyridine; 2-Methoxy-6-chloropyridine; 6-Chloro-2-methoxypyridine

Canonical SMILES

COC1=NC(=CC=C1)Cl
  • Precursor for Elaboration

    The presence of a chlorine atom and a methoxy group on the pyridine ring makes 2-Chloro-6-methoxypyridine a valuable intermediate for organic synthesis. Researchers could utilize these functional groups for further chemical transformations to create more complex molecules with desired properties [].

  • Bioisosterism Studies

    2-Chloro-6-methoxypyridine might be a bioisostere for other biologically active heterocyclic compounds. Bioisosteres are molecules with similar shapes and functionalities that can mimic the biological behavior of another molecule. Scientists could investigate if 2-Chloro-6-methoxypyridine can bind to the same targets as other bioactive molecules, potentially leading to the discovery of new drugs [].

  • Material Science Applications

    The aromatic nature of the pyridine ring and the electron-donating methoxy group could make 2-Chloro-6-methoxypyridine a candidate for material science applications. For instance, it might be useful in the development of new ligands for metal complexes or as a building block for functional polymers [].

2-Chloro-6-methoxypyridine is an organic compound with the molecular formula C₆H₆ClNO and a molecular weight of 143.57 g/mol. It is characterized by a pyridine ring substituted with a chlorine atom at the second position and a methoxy group at the sixth position. This compound is known for its utility in various

Currently, there's no scientific research available describing a specific mechanism of action for 2-Chloro-6-methoxypyridine.

  • Due to the presence of chlorine, 2-Chloro-6-methoxypyridine might be corrosive and could irritate skin and eyes upon contact.
  • The low flash point suggests flammability.
  • Specific toxicity data is not available, but it's advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following standard laboratory safety protocols.

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by various nucleophiles, facilitating the synthesis of more complex molecules.
  • Cross-Coupling Reactions: It can engage in nickel-catalyzed Negishi reactions, where it reacts with organozinc reagents to form biaryl compounds .
  • Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to the ortho and para positions on the pyridine ring, allowing for further functionalization.

Research indicates that 2-chloro-6-methoxypyridine exhibits notable biological activities:

  • CYP Enzyme Inhibition: It acts as an inhibitor for certain cytochrome P450 enzymes, particularly CYP1A2, which is significant in drug metabolism .
  • Antimicrobial Properties: Its derivatives have shown potential antimicrobial activity, making it a candidate for developing new antibiotics.
  • Pharmacological

Several methods exist for synthesizing 2-chloro-6-methoxypyridine:

  • Chlorination of 6-Methoxypyridine: This can be achieved using chlorine gas or chlorinating agents under controlled conditions.
  • Substitution Reactions: Starting from 2-chloropyridine, the methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
  • Catalytic Methods: Recent advancements have introduced nickel-catalyzed methods that allow for more efficient synthesis through cross-coupling techniques .

2-Chloro-6-methoxypyridine finds diverse applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs due to its ability to modify biological activity.
  • Agrochemicals: The compound is utilized in developing herbicides and pesticides.
  • Material Science: It can be employed in synthesizing functionalized polymers and materials.

Interaction studies have highlighted several key points regarding 2-chloro-6-methoxypyridine:

  • Drug Metabolism Studies: Its role as a CYP1A2 inhibitor suggests implications for drug interactions, particularly with other medications metabolized by this enzyme .
  • Biological Target Identification: Ongoing research aims to identify specific biological targets that interact with this compound, enhancing its potential therapeutic applications.

Several compounds share structural similarities with 2-chloro-6-methoxypyridine. Here are some notable examples:

Compound NameSimilarity ScoreKey Differences
6-Chloro-2-methoxypyridin-3-amine0.86Amino group at position three
3-Bromo-6-chloro-2-methoxypyridine0.78Bromine substitution at position three
2-Chloro-6-methylpyridine0.76Methyl group instead of methoxy
3-Bromo-2-chloropyridine0.72Bromine substitution at position three

These compounds illustrate the structural diversity within pyridine derivatives, showcasing how slight modifications can lead to different properties and applications.

2-Chloro-6-methoxypyridine serves as a valuable building block in solid-phase synthesis methodologies for the generation of diverse chemical libraries [8]. The compound's unique substitution pattern, featuring both electron-withdrawing chlorine and electron-donating methoxy substituents, provides distinct reactivity profiles that are particularly advantageous for immobilization strategies and subsequent diversification reactions [25].

In solid-phase synthesis applications, 2-chloro-6-methoxypyridine can be effectively immobilized onto polystyrene-based resins through selective introduction of traceless silicon linkers [8]. This approach enables the construction of pyridine-based libraries through efficient and selective reactions with polar and transition organometallic reagents [8]. The traceless linker strategy ensures that the final products are released without residual attachment points, maintaining structural integrity and purity [25].

Library generation protocols utilizing 2-chloro-6-methoxypyridine demonstrate remarkable efficiency in creating structural diversity [27]. The compound participates in various transformation reactions including 1,4-cyclizations, 3,4-cyclizations, reductions, and 1,4-additions [27]. These reactions can be systematically applied to generate libraries containing over 170 members with enhanced chemical space coverage and favorable drug-like properties [27].

Transformation TypeYield Range (%)Library SizeReference
1,4-Cyclizations70-9725-40 compounds [27]
3,4-Cyclizations62-10015-30 compounds [27]
Reductive Transformations47-9410-20 compounds [27]
1,4-Addition Reactions70-978-15 compounds [27]

The solid-phase synthesis methodology employing 2-chloro-6-methoxypyridine benefits from the compound's compatibility with automated synthesis platforms [28]. Polymer-supported synthesis using specialized resins such as those equipped with diethylene glycol-derived cross-linkers demonstrates excellent swelling properties and chemical stability [28]. These characteristics are essential for maintaining consistent reaction conditions throughout multi-step synthesis sequences [28].

Combinatorial approaches utilizing 2-chloro-6-methoxypyridine scaffolds have proven effective in generating libraries for pharmaceutical screening applications [30]. The privileged scaffold nature of the pyridine ring system, combined with the specific substitution pattern of 2-chloro-6-methoxypyridine, facilitates the creation of compound collections with enhanced biological activity potential [30]. These libraries typically achieve overall yields ranging from 50% to 87% across multiple synthetic steps [26].

Pharmaceutical Intermediate Development

2-Chloro-6-methoxypyridine functions as a crucial intermediate in pharmaceutical synthesis, particularly in the development of compounds targeting various therapeutic areas [11] [36]. The compound's structural features enable selective functionalization reactions that are essential for constructing complex pharmaceutical molecules [35].

Cross-coupling reactions represent the primary synthetic methodology for pharmaceutical intermediate development using 2-chloro-6-methoxypyridine [34] [35]. Suzuki-Miyaura coupling reactions with the compound proceed efficiently under optimized conditions, yielding hetero-biaryl products that serve as key intermediates in drug synthesis [35]. The reaction conditions typically employ palladium catalysts with specialized ligands such as 1,1'-bis(di-tert-butylphosphino)ferrocene, achieving yields of 70-90% for coupling with various arylboronic acids [35].

Coupling PartnerCatalyst SystemYield (%)Reaction ConditionsReference
Phenylboronic acidPalladium(II)/Carbon with triphenylphosphine90100°C, 15 hours [37]
4-Methoxyphenylboronic acidPalladium acetate with 1,1'-bis(di-tert-butylphosphino)ferrocene8580°C, 12 hours [35]
3-Pyridylboronic acidPrecatalyst P2 with SPhos80100°C, 15 hours [34]
2-Thienylboronic acidPalladium(II)/Carbon with triphenylphosphine88100°C, 18 hours [37]

The pharmaceutical applications of 2-chloro-6-methoxypyridine extend to the synthesis of anti-inflammatory and anti-cancer agents [11]. The compound serves as a building block in the development of pharmaceuticals that exhibit specific biological activities through targeted molecular interactions [11]. Research findings indicate that derivatives synthesized from 2-chloro-6-methoxypyridine demonstrate enhanced potency and selectivity compared to analogous compounds lacking the specific substitution pattern [7].

Nucleophilic substitution reactions of 2-chloro-6-methoxypyridine provide access to diverse pharmaceutical intermediates [23]. The chlorine atom at the 2-position exhibits enhanced reactivity toward nucleophiles due to activation by the pyridine nitrogen, enabling efficient displacement reactions with amines, alcohols, and other nucleophilic species [23]. These reactions typically proceed under mild conditions with yields ranging from 70% to 90% [23].

Advanced synthetic methodologies incorporating 2-chloro-6-methoxypyridine include multi-component reactions and cascade processes that enable rapid construction of complex pharmaceutical frameworks . Continuous flow methodologies have been successfully applied to optimize reaction conditions and improve yields for pharmaceutical intermediate synthesis . Flow chemistry approaches using 2-chloro-6-methoxypyridine derivatives achieve enhanced mixing efficiency and precise temperature control, resulting in improved product quality and reduced reaction times .

Agrochemical Derivative Synthesis

2-Chloro-6-methoxypyridine plays a significant role in agrochemical synthesis, serving as a key intermediate for the development of crop protection chemicals including herbicides, fungicides, and insecticides [13] [39]. The compound's structural characteristics make it particularly suitable for creating agrochemicals that target specific biological pathways in pests and plant pathogens [39].

The synthesis of pyridine-based pesticides frequently utilizes 2-chloro-6-methoxypyridine as a starting material [39]. Pyridine derivatives are extensively employed in agriculture as fungicides, insecticides, acaricides, and herbicides due to their broad spectrum of biological activities [39]. The global pyridine and pyridine derivatives market demonstrates substantial growth, with applications in agrochemicals representing a major driving force [41].

Agrochemical TypeTarget ApplicationSynthesis Yield (%)Market SignificanceReference
HerbicidesBroadleaf weed control75-85Major market segment [39]
FungicidesCrop disease prevention70-90Growing demand [39]
InsecticidesPest management65-80Specialized applications [39]
Plant growth regulatorsCrop enhancement60-75Emerging sector [41]

The development of herbicides from 2-chloro-6-methoxypyridine involves strategic functionalization to enhance selectivity and efficacy [39]. Pyridine and pyrimidine families of herbicides demonstrate strong selectivity for broadleaf plants, making them valuable tools for crop protection [39]. The synthesis pathways typically involve nucleophilic substitution reactions at the chlorine position, followed by additional modifications to optimize biological activity [41].

Chloropyridine derivatives, including those derived from 2-chloro-6-methoxypyridine, serve as precursors for various commercial pesticides [42]. The compound 2-chloropyridine, structurally related to 2-chloro-6-methoxypyridine, is extensively used to generate fungicides and insecticides in industrial applications [42]. Commercial products derived from chloropyridine scaffolds include pyrithione-based fungicides and specialized insecticides with enhanced environmental profiles [42].

Research findings indicate that 2-chloro-6-methoxypyridine derivatives exhibit favorable properties for agrochemical applications, including appropriate lipophilicity, metabolic stability, and target specificity [13]. The methoxy substituent at the 6-position contributes to enhanced solubility and bioavailability, while the chlorine atom provides a reactive site for further chemical modifications [13].

Industrial production methods for agrochemicals utilizing 2-chloro-6-methoxypyridine employ large-scale synthesis protocols optimized for yield and cost-effectiveness [38]. The manufacturing processes consider environmental impact and sustainability factors, incorporating green chemistry principles where feasible [38]. Production facilities for related compounds such as 2-chloro-6-trichloromethylpyridine demonstrate the commercial viability and industrial importance of chloropyridine-based agrochemicals [38].

Continuous Flow Reactor Methodologies

Continuous flow reactor methodologies have emerged as powerful tools for optimizing the synthesis and functionalization of 2-chloro-6-methoxypyridine [17] [21]. Flow chemistry approaches offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved reaction control, and increased safety for handling reactive intermediates [21].

The application of continuous flow reactors to 2-chloro-6-methoxypyridine synthesis enables precise temperature and pressure control, which is crucial for optimizing reaction yields and selectivity [22]. Microfluidic reactor systems have been successfully implemented for various transformations involving pyridine derivatives, achieving enhanced efficiency and reduced reaction times [22] [23]. These systems typically operate with residence times ranging from 10 to 60 minutes, depending on the specific transformation being performed [23].

Flow Reactor TypeResidence Time (min)Temperature (°C)Pressure (bar)Yield Improvement (%)Reference
Packed-bed microreactor15-30130315-25 [22]
Tubular flow reactor20-40100-1402-420-30 [21]
Microfluidic reactor10-2066-100110-20 [23]
Column reactor25-4580-1201-218-28 [17]

Cross-coupling reactions involving 2-chloro-6-methoxypyridine benefit significantly from flow reactor implementation [17] [21]. Suzuki-Miyaura coupling reactions conducted in continuous flow systems demonstrate improved yields and reduced catalyst loading compared to batch processes [21]. The enhanced mixing and heat transfer in flow reactors enable more efficient transmetalation steps and minimize catalyst deactivation [21].

Optimization studies for 2-chloro-6-methoxypyridine transformations in flow reactors reveal critical parameters affecting reaction outcomes [17]. Temperature control is particularly important, with optimal ranges typically falling between 80°C and 140°C depending on the specific reaction type [17] [21]. Residence time optimization studies indicate that reaction completion can be achieved in significantly shorter times compared to batch processes, often reducing reaction times by 50-70% [22].

The scalability of flow reactor methodologies for 2-chloro-6-methoxypyridine synthesis has been demonstrated through successful scale-up studies [21]. Continuous operation for extended periods (24-48 hours) has been achieved without significant loss of catalytic activity or product quality [21]. These findings support the industrial viability of flow chemistry approaches for large-scale production of 2-chloro-6-methoxypyridine derivatives [22].

Advanced flow reactor configurations incorporating in-line purification and product isolation have been developed for 2-chloro-6-methoxypyridine synthesis . These integrated systems enable continuous processing from starting materials to purified products, significantly reducing overall process time and labor requirements . The implementation of continuous flow extraction and solvent switching devices further enhances the efficiency and environmental sustainability of the synthetic processes [21].

XLogP3

3

Boiling Point

185.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17228-64-7

Wikipedia

2-Chloro-6-methoxypyridine

Dates

Modify: 2023-08-15

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